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Compound of Interest

Compound Name: Gilvocarcin V

Cat. No.: B1243909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Gilvocarcin V
aglycone and its derivatives, alongside detailed experimental protocols and biological

evaluation data. The information is intended to serve as a practical guide for researchers in the

fields of medicinal chemistry, oncology, and drug discovery.

Introduction
Gilvocarcin V is a C-aryl glycoside natural product that exhibits significant antitumor activity.

Its mode of action is primarily attributed to its ability to intercalate into DNA and, upon

photoactivation, form covalent adducts with DNA, particularly with thymine residues.[1][2][3][4]

This leads to DNA damage, cell cycle arrest, and apoptosis.[2] The core structure, the

gilvocarcin aglycone, and its derivatives are therefore important targets for synthetic chemistry

and drug development efforts aimed at producing novel anticancer agents with improved

efficacy and pharmacological properties.

The vinyl group at the C-8 position and the sugar moiety are crucial for the biological activity of

Gilvocarcin V. Modifications of these and other positions on the aglycone backbone have

been explored to understand the structure-activity relationships (SAR) and to generate

derivatives with enhanced potency and selectivity. This document outlines key synthetic

strategies and provides data on the biological activity of selected compounds.
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Synthetic Pathways
The total synthesis of the gilvocarcin aglycone, often referred to as defucogilvocarcin, has been

achieved through various strategies. A common approach involves the construction of the

tetracyclic core via key bond-forming reactions such as Suzuki-Miyaura coupling and

subsequent lactonization. The synthesis of glycosylated derivatives introduces the additional

challenge of stereoselective C-aryl glycosylation.

Total Synthesis of Defucogilvocarcin V (Gilvocarcin V
Aglycone)
A representative synthetic route to defucogilvocarcin V is depicted below. This pathway

utilizes a Suzuki coupling to form the biaryl bond, followed by intramolecular cyclization and

subsequent functional group manipulations to complete the aglycone core.
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Caption: Synthetic strategy for Defucogilvocarcin V.
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Biosynthesis of Gilvocarcin V
The biosynthesis of Gilvocarcin V in Streptomyces species involves a complex enzymatic

cascade. The polyketide-derived aglycone is assembled and then glycosylated. Understanding

this pathway can provide insights for chemoenzymatic synthesis and the generation of novel

derivatives.
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Caption: Biosynthetic pathway of Gilvocarcin V.
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Experimental Protocols
The following are representative protocols for key steps in the synthesis of the gilvocarcin

aglycone. These are based on established literature procedures and should be adapted and

optimized as needed.

Suzuki-Miyaura Coupling for Biaryl Formation
This protocol describes the palladium-catalyzed cross-coupling of an aryl boronic acid with an

aryl halide to form the key biaryl linkage of the gilvocarcin core.

Materials:

Aryl halide (1.0 eq)

Aryl boronic acid (1.2 eq)

Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

Barium hydroxide [Ba(OH)₂] (2.0 eq)

1,2-Dimethoxyethane (DME)

Water

Argon atmosphere

Procedure:

To a round-bottom flask, add the aryl halide, aryl boronic acid, and barium hydroxide.

Add a 2:1 mixture of DME and water.

Degas the mixture by bubbling with argon for 15-20 minutes.

Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction

progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Lactonization to Form the Tetracyclic Core
This protocol outlines the intramolecular cyclization to form the lactone ring of the gilvocarcin

aglycone.

Materials:

Biaryl intermediate from the Suzuki coupling (1.0 eq)

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.5 eq)

Anhydrous tetrahydrofuran (THF)

Acetic acid (AcOH)

Water

Argon atmosphere

Procedure:

Dissolve the biaryl intermediate in anhydrous THF in a flame-dried round-bottom flask under

an argon atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add the LDA solution dropwise to the reaction mixture.
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Stir the reaction at -78 °C for 1 hour.

Quench the reaction by the addition of a mixture of acetic acid and water.

Allow the reaction to warm to room temperature.

Extract the mixture with ethyl acetate (3x).

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Data Presentation
Yields of Key Synthetic Intermediates

Step Reaction
Starting
Material

Product Yield (%) Reference

1
Suzuki

Coupling

Aryl Halide &

Boronic Acid

Biaryl

Intermediate
~99%

2 Lactonization
Biaryl

Intermediate

Lactonized

Intermediate
~70%

3
Vinyl Group

Installation

Lactonized

Intermediate

Defucogilvoc

arcin V
~69%

Cytotoxicity of Gilvocarcin Derivatives
The following table summarizes the in vitro cytotoxic activity of Gilvocarcin V and some of its

derivatives against various cancer cell lines. The IC₅₀ values represent the concentration of the

compound required to inhibit cell growth by 50%.
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Compound Cell Line Cancer Type IC₅₀ (µM) Reference

Gilvocarcin V H460
Human Lung

Cancer

Data not

specified

Gilvocarcin V LL/2
Murine Lung

Cancer

Data not

specified

Gilvocarcin V MCF-7
Human Breast

Cancer

Data not

specified

D-olivosyl-

gilvocarcin V
H460

Human Lung

Cancer

Comparable to

GV

D-olivosyl-

gilvocarcin V
LL/2

Murine Lung

Cancer

Comparable to

GV

D-olivosyl-

gilvocarcin V
MCF-7

Human Breast

Cancer

Comparable to

GV

Polycarcin V H460
Human Lung

Cancer

Comparable to

GV

Polycarcin V LL/2
Murine Lung

Cancer

Comparable to

GV

Polycarcin V MCF-7
Human Breast

Cancer

Comparable to

GV

3'-O-Methyl-

polycarcin V
Various Various Improved activity

2',3'-Di-O-

methyl-

polycarcin V

Various Various Weaker activity

Mechanism of Action and Signaling Pathways
Gilvocarcin V exerts its anticancer effects through a multi-faceted mechanism of action. Upon

intercalation into the DNA double helix, it can be photoactivated by near-UV light, leading to the

formation of a covalent [2+2] cycloaddition product with thymine bases. This bulky DNA adduct
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triggers a DNA damage response (DDR), leading to cell cycle arrest, primarily at the G2/M

phase, and ultimately apoptosis.

Furthermore, Gilvocarcin V has been shown to promote the cross-linking of histone H3 and

the heat shock protein GRP78 to DNA. The interaction with histone H3 is thought to be

mediated by the sugar moiety of Gilvocarcin V and is crucial for its potent biological activity.

The selective cross-linking of these proteins to DNA likely contributes to the unique antitumor

properties of this class of compounds.

DNA Damage Response Pathway
The formation of Gilvocarcin V-DNA adducts activates cellular DNA repair pathways, such as

the Nucleotide Excision Repair (NER) pathway, which attempts to remove the bulky lesions.

The overwhelming DNA damage can lead to the activation of apoptotic signaling cascades.
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Caption: Gilvocarcin V induced DNA damage response.
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The sugar moiety of Gilvocarcin V plays a critical role in its interaction with histone H3,

contributing to the overall cytotoxicity. This interaction is thought to stabilize the drug-DNA

complex and may be responsible for the selective cross-linking of histone H3 to DNA upon

photoactivation.
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Caption: Interaction of Gilvocarcin V with DNA and Histone H3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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